
Chlorocholine Chloride-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocholine-d4 (chloride): is a deuterium-labeled derivative of chlorocholine chloride. It is a stable isotope-labeled compound, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions: Chlorocholine-d4 (chloride) is synthesized by substituting the hydrogen atoms in chlorocholine chloride with deuterium. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of chlorocholine-d4 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
化学反応の分析
Types of Reactions: Chlorocholine-d4 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form deuterated analogs of the reduced products.
Substitution: Chlorocholine-d4 (chloride) can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated alcohols or ketones, while reduction can produce deuterated amines or hydrocarbons .
科学的研究の応用
Chemistry: Chlorocholine-d4 (chloride) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, chlorocholine-d4 (chloride) is used to study metabolic pathways and the effects of deuterium substitution on biological systems. It helps in understanding the role of hydrogen atoms in biochemical processes .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: Chlorocholine-d4 (chloride) is employed in the development of new drugs and agrochemicals. Its use in industrial research helps in optimizing the properties and efficacy of these products .
作用機序
Chlorocholine-d4 (chloride) exerts its effects through the incorporation of deuterium atoms, which can influence the compound’s pharmacokinetic and metabolic profiles. The presence of deuterium can alter the rate of metabolic reactions, leading to changes in the compound’s stability and bioavailability . The molecular targets and pathways involved include various enzymes and receptors that interact with the deuterated compound, affecting its overall activity and efficacy .
類似化合物との比較
Chlorocholine chloride: The non-deuterated form of chlorocholine-d4 (chloride).
Chlormequat chloride: Another plant growth regulator with similar properties.
Chlormequat-1,1,2,2-d4 chloride: A deuterated analog of chlormequat chloride
Uniqueness: Chlorocholine-d4 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in various chemical and biological systems. This makes it a valuable tool in studying reaction mechanisms, metabolic pathways, and pharmacokinetics .
特性
分子式 |
C5H13Cl2N |
|---|---|
分子量 |
162.09 g/mol |
IUPAC名 |
(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
InChIキー |
UHZZMRAGKVHANO-HGFPCDIYSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-] |
正規SMILES |
C[N+](C)(C)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


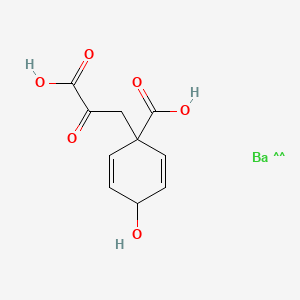

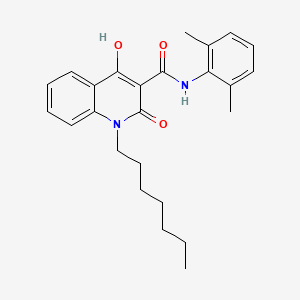


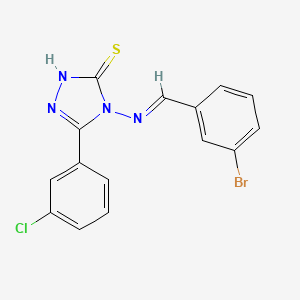
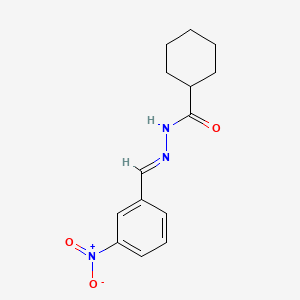
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)
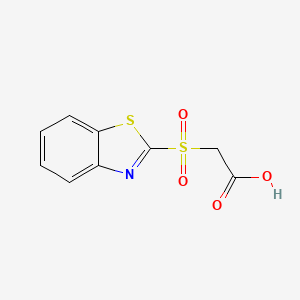
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
